molecular formula C21H27N5O4S B2541897 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 946312-95-4

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2541897
CAS No.: 946312-95-4
M. Wt: 445.54
InChI Key: CWSDDHPGXAWTCC-UHFFFAOYSA-N
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Description

3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine is a synthetic small molecule of interest in early-stage pharmacological research and high-throughput screening. This compound features a complex structure that incorporates multiple pharmaceutically relevant motifs, including a piperazine linker, a piperidine-sulfonyl group, and a methoxypyridazine core. The piperazine ring is a frequently employed scaffold in drug discovery, often used to optimize physicochemical properties and serve as a connector for pharmacophoric elements . Similarly, the 6-(piperazin-1-yl)pyridazine substructure is a recognized chemotype in the development of biologically active molecules, particularly those targeting the central nervous system (CNS) . The integrated structure of this compound suggests potential utility as a key intermediate or building block in medicinal chemistry programs. Its molecular framework makes it a candidate for probing various biological targets, such as enzymes or G-protein-coupled receptors (GPCRs). Researchers can utilize this compound as a chemical probe to investigate novel signaling pathways or as a core template for the synthesis of analog libraries to explore structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. Application Note: This product is classified as "For Research Use Only" (RUO). It is strictly intended for laboratory research applications and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-30-20-10-9-19(22-23-20)24-13-15-25(16-14-24)21(27)17-5-7-18(8-6-17)31(28,29)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSDDHPGXAWTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name (IUPAC) Core Structure Substituents Biological Activity Key References
3-Methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine Pyridazine Methoxy, benzoyl-piperidine sulfonyl on piperazinyl Hypothesized antiviral/kinase inhibition
3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine (R61837) Pyridazine Methoxy, 3-methylphenyl on piperazinyl Antirhinovirus (capsid-binding)
3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Pyridazine Difluorophenyl sulfonyl on piperazinyl, 3-methylpyrazole Unknown (structural analog)
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one Pyridazinone 4-Chlorophenyl on piperazinyl, ketone at position 3 Antiplatelet/antibacterial

Key Structural Differences and Implications

R61837 (3-Methoxy-6-[4-(3-Methylphenyl)Piperazinyl]Pyridazine): The 3-methylphenyl group on the piperazine ring is simpler and less polar than the benzoyl-piperidine sulfonyl group in the target compound. This difference likely impacts binding specificity and pharmacokinetics. R61837’s antirhinovirus activity is attributed to capsid-binding, whereas the sulfonamide in the target compound may enhance interactions with charged residues in viral or kinase targets .

Piperazine-Sulfonyl Derivatives :

  • The difluorophenyl sulfonyl analog () shares the sulfonyl motif but lacks the benzoyl-piperidine extension. This suggests that the benzoyl group in the target compound could improve steric interactions with hydrophobic pockets in target proteins .

Pyridazinone Derivatives: Compounds like 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one () replace the methoxy group with a ketone, reducing electron density on the pyridazine ring. This alteration may diminish antiviral efficacy but enhance antiplatelet activity .

Biological Activity

The compound 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Research indicates that piperazine derivatives, including this compound, may exert their effects through various mechanisms:

  • Acetylcholinesterase Inhibition : Studies show that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can potentially enhance cholinergic signaling in neurodegenerative conditions like Alzheimer's disease .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties. It may reduce amyloid-beta aggregation and related neurodegeneration, which are hallmarks of Alzheimer's disease .
  • Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties in animal models, suggesting potential applications in epilepsy treatment .

Biological Activity Data

A summary of biological activities and findings related to the compound is presented in the following table:

Activity Effect IC50 Value (μM) Reference
Acetylcholinesterase InhibitionModerate inhibition3.48
Neuroprotection against AβSignificant reductionNot specified
AnticonvulsantMarked activityNot specified

Study 1: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. (2013) highlighted the efficacy of various piperazine derivatives in inhibiting acetylcholinesterase. The compound was found to exhibit significant binding affinity at both the peripheral anionic site and the catalytic site, indicating its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Neuroprotective Effects

In another investigation, compounds similar to this compound were tested for their ability to prevent amyloid-beta aggregation. Results indicated that these compounds could significantly reduce neurodegeneration associated with amyloid plaques, suggesting a protective role in neurodegenerative diseases .

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